CB30865 vs. CB300179/CB300189: 1,000-Fold Higher Cellular Potency Despite Weaker TS Inhibition
CB30865 exhibits cellular IC50 values in the low nanomolar range (1-10 nM across multiple human tumor lines), whereas its direct structural isomers CB300179 and CB300189 require micromolar concentrations to achieve similar growth inhibition [1]. Notably, this superior cellular potency is inversely correlated with enzymatic TS inhibition: CB30865 inhibits isolated mammalian TS with an IC50 of 156 nM, which is 1.6-fold weaker than CB300189 (250 nM) and 3.3-fold weaker than CB300179 (508 nM) [2]. The disconnect between enzymatic TS inhibition and cellular cytotoxicity confirms that CB30865 operates through a distinct, more potent intracellular target—later identified as Nampt—that is not engaged by its structural isomers [3]. For assay design, this means CB30865 is the appropriate selection when sub-nanomolar cellular potency is required without reliance on folate pathway interference.
| Evidence Dimension | Growth inhibition potency in W1L2 human lymphoblastoid cells |
|---|---|
| Target Compound Data | IC50 range: 1-100 nM (typical W1L2 IC50: 2.8 ± 0.50 nM) |
| Comparator Or Baseline | CB300179 (2-pyridine isomer) and CB300189 (4-pyridine isomer): IC50 in micromolar range |
| Quantified Difference | CB30865 is approximately 1,000-fold more potent than CB300179/CB300189 |
| Conditions | W1L2 human lymphoblastoid cells; 72-hour growth inhibition assay |
Why This Matters
Procurement of CB30865 over its isomeric analogues ensures access to the only compound in this quinazoline series that achieves clinically relevant nanomolar cellular potency without requiring polyglutamation.
- [1] Skelton, L. A., Ormerod, M. G., Titley, J., Kimbell, R., Brunton, L. A., & Jackman, A. L. (1999). A novel class of lipophilic quinazoline-based folic acid analogues: cytotoxic agents with a folate-independent locus. British Journal of Cancer, 79(11-12), 1692–1701. https://doi.org/10.1038/sj.bjc.6690270 View Source
- [2] Bavetsias, V., Marriott, J. H., Melin, C., Kimbell, R., Boyle, F. T., & Jackman, A. L. (2002). The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. Journal of Medicinal Chemistry, 45(17), 3692–3702. https://doi.org/10.1021/jm011081s View Source
- [3] Fleischer, T. C., Murphy, B. R., Flick, J. S., Terry-Lorenzo, R. T., Gao, Z. H., Davis, T., McKinnon, R., Ostanin, K., Willardsen, J. A., & Boniface, J. J. (2010). Chemical proteomics identifies Nampt as the target of CB30865, an orphan cytotoxic compound. Chemistry & Biology, 17(6), 659-664. https://doi.org/10.1016/j.chembiol.2010.05.008 View Source
